4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride
Overview
Description
4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride is an organic compound with the molecular formula C10H18ClNO4 and a molecular weight of 251.71 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride typically involves the reaction of morpholine with ethyl acetoacetate under controlled conditions. The process can be summarized as follows:
Reaction of Morpholine with Ethyl Acetoacetate: Morpholine is reacted with ethyl acetoacetate in the presence of a suitable catalyst, often under reflux conditions. The reaction mixture is then cooled and the product is isolated by filtration or extraction.
Formation of Hydrochloride Salt: The resulting ester is treated with hydrochloric acid to form the hydrochloride salt, which is then purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting biochemical pathways. For instance, it may inhibit enzymes involved in metabolic processes, thereby altering the metabolic state of cells.
Comparison with Similar Compounds
Similar Compounds
- 4-Morpholin-4-yl-3-oxo-butyric acid methyl ester
- 4-Morpholin-4-yl-3-oxo-butyric acid propyl ester
- 4-Morpholin-4-yl-3-oxo-butyric acid isopropyl ester
Uniqueness
4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride is unique due to its specific ester group, which influences its reactivity and solubility. Compared to its methyl, propyl, and isopropyl counterparts, the ethyl ester variant may exhibit different pharmacokinetic properties, making it more suitable for certain applications in drug development and industrial processes.
Properties
IUPAC Name |
ethyl 4-morpholin-4-yl-3-oxobutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4.ClH/c1-2-15-10(13)7-9(12)8-11-3-5-14-6-4-11;/h2-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOYCWYWBRBFTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CN1CCOCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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